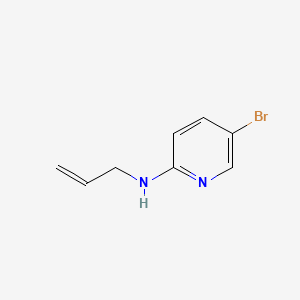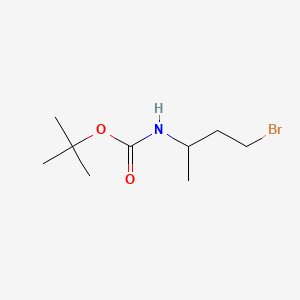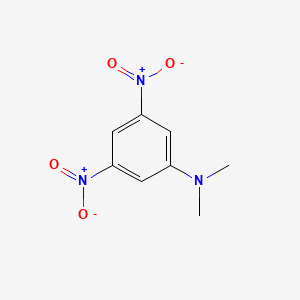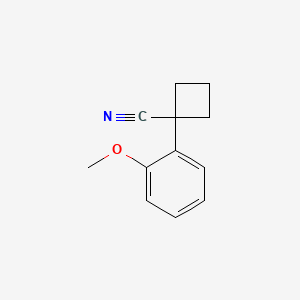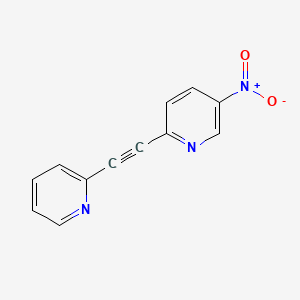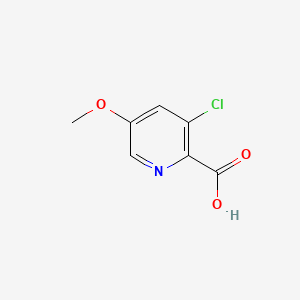
2-(4-Methoxyphenyl)pteridin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methoxyphenyl)pteridin-4(1H)-one, also known as MPP or 4-MMP, is a chemical compound that belongs to the class of pteridines. It has been widely studied for its potential use in various scientific research applications, including as a fluorescent probe, a precursor for the synthesis of bioactive molecules, and as a tool for investigating biological processes.
Mecanismo De Acción
The exact mechanism of action of 2-(4-Methoxyphenyl)pteridin-4(1H)-one is not fully understood, but it is believed to interact with biological molecules through hydrogen bonding and π-π interactions. 2-(4-Methoxyphenyl)pteridin-4(1H)-one has been shown to bind to proteins, nucleic acids, and lipids, which may contribute to its fluorescent properties and biological activity.
Biochemical and Physiological Effects:
2-(4-Methoxyphenyl)pteridin-4(1H)-one has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 2-(4-Methoxyphenyl)pteridin-4(1H)-one can inhibit the activity of certain enzymes, including acetylcholinesterase and xanthine oxidase. 2-(4-Methoxyphenyl)pteridin-4(1H)-one has also been shown to have antioxidant activity and can scavenge free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(4-Methoxyphenyl)pteridin-4(1H)-one in lab experiments is its strong fluorescence properties, which make it a valuable tool for investigating biological processes. 2-(4-Methoxyphenyl)pteridin-4(1H)-one is also relatively easy to synthesize and can be obtained in good yields.
However, there are some limitations to using 2-(4-Methoxyphenyl)pteridin-4(1H)-one in lab experiments. One limitation is that 2-(4-Methoxyphenyl)pteridin-4(1H)-one can be toxic at high concentrations, which may limit its use in certain experiments. Additionally, 2-(4-Methoxyphenyl)pteridin-4(1H)-one has a relatively short half-life, which may limit its effectiveness in certain applications.
Direcciones Futuras
There are several future directions for the use of 2-(4-Methoxyphenyl)pteridin-4(1H)-one in scientific research. One potential direction is the development of new derivatives with improved biological activity. Another direction is the use of 2-(4-Methoxyphenyl)pteridin-4(1H)-one in the development of new diagnostic tools for the detection of various diseases. Additionally, the use of 2-(4-Methoxyphenyl)pteridin-4(1H)-one in the study of biological processes, including protein-protein interactions and enzyme activity, is an area of ongoing research.
Métodos De Síntesis
The synthesis of 2-(4-Methoxyphenyl)pteridin-4(1H)-one can be achieved through several methods, including the reaction of 4-methoxyaniline with 2,4-dichloro-6-(trichloromethyl)pyrimidine, followed by cyclization with sodium ethoxide. Another method involves the reaction of 4-methoxyaniline with 2,4,6-trichloropyrimidine, followed by cyclization with potassium tert-butoxide. Both methods have been reported to yield 2-(4-Methoxyphenyl)pteridin-4(1H)-one in good yields.
Aplicaciones Científicas De Investigación
2-(4-Methoxyphenyl)pteridin-4(1H)-one has been widely used in scientific research due to its unique properties. One of the most common applications of 2-(4-Methoxyphenyl)pteridin-4(1H)-one is as a fluorescent probe for the detection of various biological molecules, including proteins, nucleic acids, and lipids. 2-(4-Methoxyphenyl)pteridin-4(1H)-one has been shown to exhibit strong fluorescence in the presence of these molecules, making it a valuable tool for investigating biological processes.
2-(4-Methoxyphenyl)pteridin-4(1H)-one has also been used as a precursor for the synthesis of bioactive molecules, including antitumor agents and anti-inflammatory compounds. The unique structure of 2-(4-Methoxyphenyl)pteridin-4(1H)-one allows for the synthesis of a wide range of derivatives with different biological activities.
Propiedades
IUPAC Name |
2-(4-methoxyphenyl)-3H-pteridin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2/c1-19-9-4-2-8(3-5-9)11-16-12-10(13(18)17-11)14-6-7-15-12/h2-7H,1H3,(H,15,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYCINSYNEKOKDI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=NC=CN=C3C(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20704573 |
Source


|
| Record name | 2-(4-Methoxyphenyl)pteridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20704573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)pteridin-4(1H)-one | |
CAS RN |
155513-89-6 |
Source


|
| Record name | 2-(4-Methoxyphenyl)pteridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20704573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



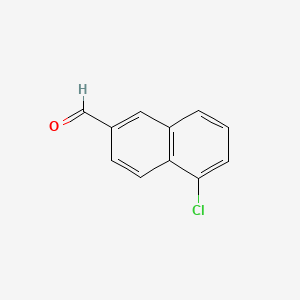
![N-[2-(dimethylamino)phenyl]acetamide](/img/structure/B599646.png)
